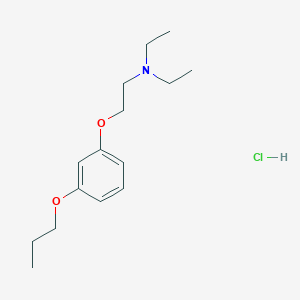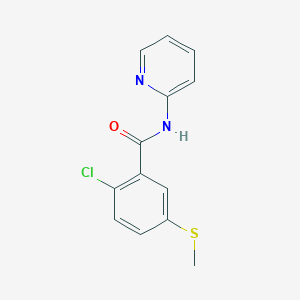![molecular formula C18H31ClN2O2 B4405143 1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride is not fully understood, but it is believed to act on various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which may contribute to its anti-tumor and neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its limited solubility in water, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for 1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride research. One area of research is the development of more efficient synthesis methods to improve the purity and yield of this compound. Another area of research is the exploration of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in various studies for its potential therapeutic applications in various diseases. This compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. While there are some limitations to using this compound in lab experiments, there are several future directions for research that may lead to new discoveries and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-4-14-21-17-7-5-8-18(16-17)22-15-6-9-20-12-10-19(2)11-13-20;/h5,7-8,16H,3-4,6,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGWJCDTVMWHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-biphenylyloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405064.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)
![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine hydrochloride](/img/structure/B4405085.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)
![1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405094.png)
![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4405134.png)
![ethyl 4-{4-[(ethylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4405146.png)
![methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate](/img/structure/B4405150.png)

![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405158.png)
